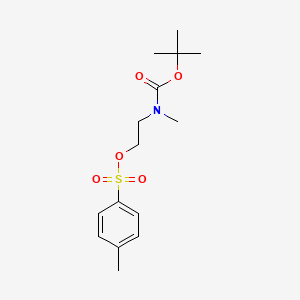

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate

Descripción general

Descripción

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to an ethyl chain and a 4-methylbenzenesulfonate moiety. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate typically involves the reaction of tert-butoxycarbonyl chloride with an aminoethyl compound in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purities compared to traditional batch processes.

Análisis De Reacciones Químicas

Types of Reactions

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present in the reaction environment.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used for the removal of the Boc group.

Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.

Major Products Formed

Aplicaciones Científicas De Investigación

Overview

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate is a chemical compound with significant relevance in organic synthesis, particularly as a protecting group for amines. Its structure includes a tert-butoxycarbonyl (Boc) moiety, which plays a crucial role in various chemical reactions and applications across different fields, including chemistry, biology, and medicine.

Organic Synthesis

The primary application of this compound lies in its function as a protecting group for amines. The Boc group prevents unwanted reactions during synthetic procedures, allowing chemists to selectively manipulate other functional groups without interference from the amine. This property is essential in multi-step synthesis, where the protection and subsequent deprotection of functional groups are critical for successful outcomes .

Peptide Synthesis

In peptide chemistry, this compound is utilized to protect amino groups during the coupling of amino acids. The Boc group can be removed under acidic conditions, enabling the formation of peptide bonds without the risk of side reactions involving the amine. This application is vital in the development of biologically active peptides and pharmaceuticals.

Pharmaceutical Development

The compound's ability to stabilize reactive amine functionalities makes it valuable in pharmaceutical research. It is often involved in the synthesis of drug candidates where controlled reactivity is necessary. The protection of amines allows for the construction of complex molecular architectures that are common in drug design .

Industrial Applications

In industrial settings, this compound serves as an intermediate in the production of fine chemicals and agrochemicals. Its role as a protecting group facilitates the efficient synthesis of various compounds used in manufacturing processes .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound in synthesizing a series of bioactive molecules. The Boc protection allowed for selective functionalization at different stages, leading to high yields and purity of the final products. The deprotection step was efficiently conducted using trifluoroacetic acid, showcasing the compound's utility in complex synthetic pathways.

Case Study 2: Development of Peptide Therapeutics

In another research project focused on peptide therapeutics, this compound was employed to protect amino acids during solid-phase peptide synthesis. The successful incorporation and removal of the Boc group enabled the assembly of peptides with precise sequence control, which are crucial for therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate primarily involves the protection of amine groups. The Boc group prevents unwanted reactions at the amine site during chemical synthesis. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.

tert-Butoxycarbonyl derivatives of amino acids: Similar in structure and function, these derivatives are used in various organic synthesis applications.

Uniqueness

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which allows for selective protection and deprotection of amines. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and deprotected at different stages .

Actividad Biológica

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate, with the CAS number 193475-82-0, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C15H23NO5S

- Molecular Weight : 329.41 g/mol

- Structure : The compound features a tert-butoxycarbonyl group attached to a methyl amino group, which is further linked to an ethyl chain and a 4-methylbenzenesulfonate moiety.

Research suggests that compounds similar to this compound may exert their biological effects through modulation of specific signaling pathways. The inhibition of Class I PI3-kinase enzymes has been highlighted as a significant mechanism, particularly in cancer therapy where these enzymes play a crucial role in cell proliferation and survival .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antitumor Activity : Preliminary studies indicate that the compound may possess anti-tumor properties by inhibiting specific isoforms of PI3-kinase, which are implicated in various cancers .

- Inflammatory Response Modulation : The compound may also influence inflammatory pathways, offering potential therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Table 1: Summary of Biological Activities

Notable Research Findings

- Inhibition of Tumor Cell Proliferation : A study demonstrated that the compound significantly reduces the proliferation of cancer cells through its action on PI3K signaling pathways .

- Safety Profile : Toxicological assessments indicate that the compound exhibits low toxicity levels, making it a candidate for further development in therapeutic applications .

Propiedades

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5S/c1-12-6-8-13(9-7-12)22(18,19)20-11-10-16(5)14(17)21-15(2,3)4/h6-9H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPTXGAYGSHWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.